molecular formula C18H21ClN2O3S B345334 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine CAS No. 701924-23-4

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B345334
CAS No.: 701924-23-4
M. Wt: 380.9g/mol
InChI Key: AJJVLPXONZQEFO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound with a unique structure that combines a sulfonyl group, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of 4-phenylpiperazine with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under strong reducing conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-phenylpiperazine
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine

Uniqueness

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to the specific combination of substituents on the phenyl and piperazine rings, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJVLPXONZQEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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